molecular formula C12H15NaO2S B15157443 Sodium 4-cyclohexylbenzenesulfinate

Sodium 4-cyclohexylbenzenesulfinate

Cat. No.: B15157443
M. Wt: 246.30 g/mol
InChI Key: PYVGHQAJVGBNJP-UHFFFAOYSA-M
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Description

Sodium 4-cyclohexylbenzenesulfinate is an organosulfur compound with the molecular formula C₁₂H₁₅NaO₂S. It is a sodium salt of 4-cyclohexylbenzenesulfinic acid and is primarily used in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-cyclohexylbenzenesulfinate can be synthesized through several methods. One common approach involves the sulfonylation of cyclohexylbenzene using sulfinic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-cyclohexylbenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-cyclohexylbenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4-cyclohexylbenzenesulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including ring-closing sulfonylation and multicomponent reactions. The compound’s molecular targets and pathways are primarily related to its ability to act as a sulfonylating agent, facilitating the formation of C-S, S-S, and N-S bonds .

Comparison with Similar Compounds

Uniqueness: Sodium 4-cyclohexylbenzenesulfinate is unique due to its cyclohexyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organosulfur compounds where controlled reactivity is essential .

Properties

Molecular Formula

C12H15NaO2S

Molecular Weight

246.30 g/mol

IUPAC Name

sodium;4-cyclohexylbenzenesulfinate

InChI

InChI=1S/C12H16O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1

InChI Key

PYVGHQAJVGBNJP-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)[O-].[Na+]

Origin of Product

United States

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